2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline
CAS No.: 175277-83-5
Cat. No.: VC20920235
Molecular Formula: C13H9ClN2S2
Molecular Weight: 292.8 g/mol
* For research use only. Not for human or veterinary use.
![2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline - 175277-83-5](/images/no_structure.jpg)
CAS No. | 175277-83-5 |
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Molecular Formula | C13H9ClN2S2 |
Molecular Weight | 292.8 g/mol |
IUPAC Name | 2-[(6-chloro-1,3-benzothiazol-2-yl)sulfanyl]aniline |
Standard InChI | InChI=1S/C13H9ClN2S2/c14-8-5-6-10-12(7-8)18-13(16-10)17-11-4-2-1-3-9(11)15/h1-7H,15H2 |
Standard InChI Key | ODKNSTKRYLNNAD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N)SC2=NC3=C(S2)C=C(C=C3)Cl |
Canonical SMILES | C1=CC=C(C(=C1)N)SC2=NC3=C(S2)C=C(C=C3)Cl |
2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline is a heterocyclic compound belonging to the benzothiazole class. It features a benzene ring fused to a thiazole ring, with a chloro substituent at the 6th position and an aniline group attached via a thioether linkage. This compound is of interest in various fields, including medicinal chemistry, agriculture, and material science, due to its diverse biological activities and chemical reactivity.
Synthesis Methods
The synthesis of 2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline typically involves the reaction of 2-mercaptoaniline with 6-chloro-1,3-benzothiazole. This reaction is facilitated by bases such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures (100-150°C) for several hours.
Industrial Production Methods
Industrial production can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of microwave irradiation has also been explored to reduce reaction times and increase efficiency.
Chemical Reactions and Applications
2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in medicinal chemistry, biology, material science, and agriculture.
Types of Reactions
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Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
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Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | 0-25°C |
Reduction | Tin(II) chloride, iron powder | 50-100°C |
Substitution | Amines, thiols | 50-150°C |
Major Products Formed
Reaction Type | Products |
---|---|
Oxidation | Sulfoxides, sulfones |
Reduction | Amines |
Substitution | Various substituted benzothiazoles |
Biological Activities and Applications
2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline exhibits diverse biological activities, making it a valuable compound in various fields:
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Medicinal Chemistry: It serves as a building block for synthesizing pharmacologically active compounds, including anti-inflammatory and antimicrobial agents.
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Biology: Used in enzyme inhibition studies and as a probe for biological assays.
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Material Science: Involved in the development of organic semiconductors and as a precursor for dyes and pigments.
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Agriculture: Used in the synthesis of agrochemicals such as fungicides and herbicides.
Comparison with Similar Compounds
2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline is distinct from other benzothiazole derivatives due to its specific substitution pattern and the presence of both an aniline and a thioether group. This combination imparts unique chemical reactivity and biological activity.
Similar Compounds
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2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]phenol
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2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]ethanol
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2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]acetic acid
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